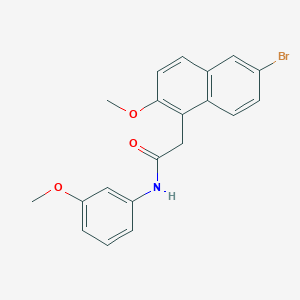

![molecular formula C10H13F6NO3 B5028608 ethyl 2-{[2,2-bis(trifluoromethyl)-1-aziridinyl]oxy}-2-methylpropanoate](/img/structure/B5028608.png)

ethyl 2-{[2,2-bis(trifluoromethyl)-1-aziridinyl]oxy}-2-methylpropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-{[2,2-bis(trifluoromethyl)-1-aziridinyl]oxy}-2-methylpropanoate, also known as BTA-EG6, is a chemical compound used in scientific research. It is a member of the aziridine family of compounds and is commonly used as a crosslinker for biomolecules.

Mécanisme D'action

Ethyl 2-{[2,2-bis(trifluoromethyl)-1-aziridinyl]oxy}-2-methylpropanoate works by forming covalent bonds between biomolecules. The aziridine ring in ethyl 2-{[2,2-bis(trifluoromethyl)-1-aziridinyl]oxy}-2-methylpropanoate is highly reactive and can react with nucleophiles, such as amino or sulfhydryl groups on proteins. The resulting covalent bond between the biomolecules is stable and can withstand harsh conditions, such as high temperatures or denaturing agents.

Biochemical and Physiological Effects:

ethyl 2-{[2,2-bis(trifluoromethyl)-1-aziridinyl]oxy}-2-methylpropanoate is generally considered to be non-toxic and does not have any known physiological effects. However, it is important to note that the crosslinking of biomolecules with ethyl 2-{[2,2-bis(trifluoromethyl)-1-aziridinyl]oxy}-2-methylpropanoate can alter their biochemical properties. For example, the crosslinking of proteins can affect their enzymatic activity or their ability to bind to other molecules.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using ethyl 2-{[2,2-bis(trifluoromethyl)-1-aziridinyl]oxy}-2-methylpropanoate as a crosslinker is its high reactivity and specificity. It can selectively crosslink biomolecules without interfering with other molecules in the sample. ethyl 2-{[2,2-bis(trifluoromethyl)-1-aziridinyl]oxy}-2-methylpropanoate is also stable and can withstand harsh conditions, making it suitable for use in a wide range of experiments.

However, there are also some limitations to using ethyl 2-{[2,2-bis(trifluoromethyl)-1-aziridinyl]oxy}-2-methylpropanoate. One limitation is that the crosslinking reaction can be difficult to control, and over-crosslinking can occur. This can result in the formation of aggregates or the loss of activity of the biomolecules. Another limitation is that the crosslinking reaction can be irreversible, making it difficult to separate the crosslinked products for further analysis.

Orientations Futures

There are several future directions for the use of ethyl 2-{[2,2-bis(trifluoromethyl)-1-aziridinyl]oxy}-2-methylpropanoate in scientific research. One direction is the development of new crosslinkers with improved specificity and reactivity. Another direction is the use of ethyl 2-{[2,2-bis(trifluoromethyl)-1-aziridinyl]oxy}-2-methylpropanoate in the study of protein complexes and their interactions with other biomolecules. Additionally, ethyl 2-{[2,2-bis(trifluoromethyl)-1-aziridinyl]oxy}-2-methylpropanoate could be used in the development of new biosensors or in the immobilization of enzymes for industrial applications.

Conclusion:

In conclusion, ethyl 2-{[2,2-bis(trifluoromethyl)-1-aziridinyl]oxy}-2-methylpropanoate is a useful crosslinker for biomolecules in scientific research. Its high reactivity and stability make it suitable for a wide range of experiments, and it has been used extensively in the study of protein-protein interactions, protein-DNA interactions, and protein-RNA interactions. However, there are also limitations to its use, and researchers must be careful to control the crosslinking reaction to avoid over-crosslinking or irreversible reactions. Overall, ethyl 2-{[2,2-bis(trifluoromethyl)-1-aziridinyl]oxy}-2-methylpropanoate is a valuable tool for studying biomolecules and their interactions, and its use in scientific research is likely to continue to grow in the future.

Méthodes De Synthèse

The synthesis of ethyl 2-{[2,2-bis(trifluoromethyl)-1-aziridinyl]oxy}-2-methylpropanoate involves a multi-step process that begins with the reaction of 2,2-bis(trifluoromethyl)-1-aziridinecarboxylic acid with ethanol to produce ethyl 2-{[2,2-bis(trifluoromethyl)-1-aziridinyl]oxy}-2-methylpropanoate. The reaction is carried out under reflux conditions in the presence of a catalyst. The resulting product is then purified using column chromatography.

Applications De Recherche Scientifique

Ethyl 2-{[2,2-bis(trifluoromethyl)-1-aziridinyl]oxy}-2-methylpropanoate is widely used in scientific research as a crosslinker for biomolecules. It is particularly useful in the study of protein-protein interactions, protein-DNA interactions, and protein-RNA interactions. ethyl 2-{[2,2-bis(trifluoromethyl)-1-aziridinyl]oxy}-2-methylpropanoate can be used to crosslink proteins to each other or to other biomolecules, allowing researchers to study the interactions between these molecules in detail. It can also be used to crosslink proteins to solid supports, such as beads or membranes, for use in affinity purification or for immobilization in biosensors.

Propriétés

IUPAC Name |

ethyl 2-[2,2-bis(trifluoromethyl)aziridin-1-yl]oxy-2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F6NO3/c1-4-19-6(18)7(2,3)20-17-5-8(17,9(11,12)13)10(14,15)16/h4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDUIGCZKYLRNES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)ON1CC1(C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F6NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5028531.png)

![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5028569.png)

![ethyl 1-[4-(hexyloxy)benzyl]-3-piperidinecarboxylate](/img/structure/B5028574.png)

![1,1'-[2-(benzyloxy)-1,3-propanediyl]dipyrrolidine dihydrochloride](/img/structure/B5028582.png)

![ethyl 2-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5028598.png)

![3-methyl-5-[(3-phenoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5028602.png)

![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5028615.png)

![N-{3-[N-(mesitylsulfonyl)ethanehydrazonoyl]phenyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5028620.png)

![6-bromo-4-(3,4-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5028631.png)